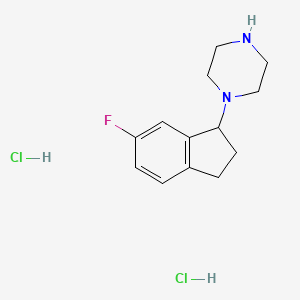
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride is a chemical compound that features a fluorinated indane moiety linked to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride typically involves the following steps:
Formation of the Indane Moiety: The starting material, 6-fluoro-2,3-dihydro-1H-inden-1-one, is synthesized through a series of reactions involving fluorination and cyclization.
Piperazine Coupling: The indane moiety is then coupled with piperazine under specific conditions, often involving a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF).
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the indane moiety to more saturated forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The fluorinated indane moiety can interact with various enzymes or receptors, potentially modulating their activity. The piperazine ring may also play a role in enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
- 5-fluoro-2-methyl-1H-inden-3-yl)acetic acid
- 2,3-dihydro-1H-indene-1-acetic acid
Uniqueness
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride is unique due to the presence of both a fluorinated indane moiety and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H19Cl2FN2 |
|---|---|
Molecular Weight |
293.20 g/mol |
IUPAC Name |
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C13H17FN2.2ClH/c14-11-3-1-10-2-4-13(12(10)9-11)16-7-5-15-6-8-16;;/h1,3,9,13,15H,2,4-8H2;2*1H |
InChI Key |
QPFYMGFVUMHMLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N3CCNCC3)C=C(C=C2)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















